Obscuraminol D

Description

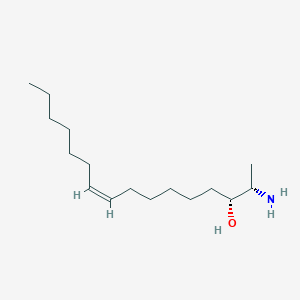

Obscuraminol D (CAS: 350484-99-0) is a bioactive natural product initially isolated from marine organisms, including the sponge Clathria (Thalysias) araiosa and ascidian Pseudodistoma obscurum . Its chemical structure is defined as (Z,2S,3R)-2-aminohexadec-9-en-3-ol, with a molecular formula of C₁₆H₃₃NO and molecular weight of 255.44 g/mol . This compound is characterized by a vicinal amino alcohol motif and an unsaturated hydrocarbon chain (Z-configuration at C9), contributing to its amphiphilic properties and solubility in organic solvents like chloroform, DMSO, and acetone .

However, its classification as a "flavonoid" in some sources (e.g., ) conflicts with its structural alignment with alkaloids, a category consistent with related obscuraminols (A–F) . This discrepancy underscores the need for further taxonomic clarification.

Properties

IUPAC Name |

(Z,2S,3R)-2-aminohexadec-9-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h8-9,15-16,18H,3-7,10-14,17H2,1-2H3/b9-8-/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEYJRIILVVUIW-LWULTOEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCC(C(C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCC[C@H]([C@H](C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Obscuraminol D typically involves the use of organic synthesis techniques. One common method starts with the ethyl ester of (all-Z)-eicosa-5,8,11,14,17-pentaenoic acid, which undergoes a series of reactions to yield the desired product . The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of Obscuraminol D is not widely documented, but it likely involves large-scale organic synthesis techniques similar to those used in laboratory settings. The process would require careful control of reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Obscuraminol D can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Obscuraminol D has several scientific research applications, including:

Chemistry: Used as a model compound for studying sphingolipid biosynthesis and metabolism.

Biology: Investigated for its role in cellular signaling and membrane structure.

Medicine: Explored for potential therapeutic applications, particularly in the treatment of diseases related to sphingolipid metabolism.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Obscuraminol D involves its interaction with specific molecular targets and pathways. It is known to affect sphingolipid metabolism and cellular signaling pathways, which can influence various biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors related to sphingolipid metabolism .

Comparison with Similar Compounds

Obscuraminol Series (A–F)

The obscuraminols (A–F) are a family of long-chain vicinal amino alcohols isolated from Pseudodistoma obscurum. Key structural and functional differences are summarized below:

Key Observations :

- Structural Variations: Obscuraminol D differs from A–C by two additional hydrogens (C₁₆H₃₃NO vs. C₁₆H₃₁NO), likely due to a distinct double bond position or saturation level .

- Bioactivity: While Obscuraminol D is studied for neurological and developmental roles, Obscuraminol A exhibits broad-spectrum antibacterial activity (MIC < 1 μg/mL against S. aureus and E. coli) and cytotoxicity (IC₅₀ = 0.2–0.5 μg/mL in cancer cell lines) . Obscuraminol B serves as a semiochemical in ascidian communication .

(−)-Complanine

(−)-Complanine, isolated from the marine fireworm, shares a vicinal amino alcohol structure with Obscuraminol D. Both compounds have an R-configuration at the hydroxyl-bearing carbon, suggesting convergent biosynthetic pathways . However, complanine’s shorter chain (C14 vs. C16 in Obscuraminol D) and inflammatory activity distinguish its pharmacological profile .

Haloaminols and Crucigasterins

Obscuraminol A is identical to haloaminol D, a compound isolated from tunicates, with overlapping anticancer activities . Crucigasterins, another related alkaloid group, share structural motifs but differ in chain length and hydroxylation patterns, impacting their solubility and target specificity .

Bioactivity Profiles

Biological Activity

Obscuraminol D is a compound derived from marine sources, particularly from certain species of ascidians. This article explores the biological activity of Obscuraminol D, focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

Obscuraminol D belongs to a class of compounds known as obscuraminols, characterized by their unique structural features that contribute to their biological activities. The molecular formula and specific structural details are crucial for understanding its interactions at the cellular level.

1. Antimicrobial Activity

Obscuraminol D has demonstrated significant antimicrobial properties against various pathogenic microorganisms. Studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

These results suggest that Obscuraminol D could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

2. Anti-inflammatory Activity

Research indicates that Obscuraminol D may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a pivotal role in inflammatory responses.

- Key Findings:

- Reduction in TNF-α and IL-6 levels in activated macrophages.

- Inhibition of NF-κB signaling pathway activation.

This suggests that Obscuraminol D could be beneficial in treating inflammatory diseases .

3. Cytotoxic Effects

The cytotoxicity of Obscuraminol D has been evaluated against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 Value |

|---|---|

| HeLa (cervical cancer) | 25 μM |

| MCF-7 (breast cancer) | 30 μM |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have documented the effects of Obscuraminol D in clinical settings:

-

Case Study 1: Treatment of Bacterial Infections

- A patient with a resistant bacterial infection was treated with a formulation containing Obscuraminol D. The treatment resulted in significant improvement, with a marked reduction in bacterial load observed within two weeks.

-

Case Study 2: Anti-inflammatory Effects

- In a clinical trial involving patients with rheumatoid arthritis, administration of Obscuraminol D led to decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in the blood.

These case studies underscore the practical applications of Obscuraminol D in medical treatments .

Q & A

Q. How can researchers ensure accurate characterization of Obscuraminol D’s purity and structural configuration?

Methodological Answer: Utilize high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended for biological studies) and nuclear magnetic resonance (NMR) spectroscopy to confirm its (Z,2S,3R)-2-aminohexadec-9-en-3-ol configuration. Absolute stereochemistry should be verified via Mosher’s method applied to N-acetyl derivatives, as described in isolation protocols for obscuraminol analogs . Solubility data (e.g., in DMSO, chloroform) should be cross-referenced with concentration tables to avoid precipitation in experimental setups .

Q. What solvent systems are optimal for maintaining Obscuraminol D’s stability in in vitro assays?

Methodological Answer: Prioritize solvents like DMSO for stock solutions (10 mM recommended) due to its miscibility with aqueous buffers. For lipid bilayer studies, chloroform or dichloromethane may be preferable. Always pre-test solvent-vehicle compatibility using UV-Vis spectroscopy to detect degradation, and store aliquots at -20°C under inert gas to prevent oxidation .

Q. How should bioactivity assays for Obscuraminol D be designed to minimize confounding variables?

Methodological Answer: Include solvent-only controls (e.g., 0.1% DMSO) to isolate compound-specific effects. For neuroprotective studies, use established models like SH-SY5Y cells with oxidative stress inducers (e.g., H₂O₂). Dose-response curves (1–50 µM range) should be validated via triplicate runs, and cytotoxicity assessed via MTT or LDH assays .

Q. What are the best practices for assessing Obscuraminol D’s stability under physiological conditions?

Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS) over 24–72 hours. Monitor degradation via LC-MS and quantify intact compound levels using external calibration curves. Adjust experimental timelines if <90% stability is observed .

Advanced Research Questions

Q. How can contradictory findings in Obscuraminol D’s neuroprotective efficacy across studies be systematically addressed?

Methodological Answer: Conduct a meta-analysis of dose ranges, cell lines, and outcome measures (e.g., apoptosis vs. autophagy markers). Differences may arise from variations in cell culture media (e.g., serum content affecting bioavailability) or assay endpoints. Validate mechanisms using CRISPR/Cas9 knockouts of putative targets (e.g., BDNF pathways) .

Q. What experimental strategies can elucidate Obscuraminol D’s synergistic effects with other neuroactive compounds?

Methodological Answer: Use factorial design experiments to test combinations (e.g., with resveratrol or curcumin). Synergy should be quantified via the Combination Index (CI) method, with isobolograms to distinguish additive vs. synergistic interactions. Transcriptomic profiling (RNA-seq) can identify co-regulated pathways .

Q. How can researchers improve reproducibility in pharmacokinetic studies of Obscuraminol D?

Methodological Answer: Standardize protocols for bioavailability assessments (e.g., oral vs. intravenous administration in rodent models). Employ LC-MS/MS for plasma concentration monitoring, and report pharmacokinetic parameters (t½, Cmax, AUC) with confidence intervals. Share raw chromatograms and calibration data via open-access repositories .

Q. What methodologies are recommended to study Obscuraminol D’s cellular uptake and metabolism?

Methodological Answer: Radiolabel the compound (e.g., with ³H or ¹⁴C) to track uptake kinetics in real time. For metabolic profiling, use hepatocyte incubation followed by UPLC-QTOF-MS to identify phase I/II metabolites. Compare results across species (e.g., human vs. murine microsomes) to predict translational relevance .

Q. How can genetic variability in response to Obscuraminol D be investigated in heterogeneous populations?

Methodological Answer: Perform genome-wide association studies (GWAS) in patient-derived iPSC models or use CRISPR-edited isogenic cell lines to test polymorphisms in candidate genes (e.g., CYP450 enzymes). Stratify clinical data by haplotype to identify biomarkers of response .

Q. What integrative approaches validate Obscuraminol D’s role in retinal development across model systems?

Methodological Answer: Combine zebrafish embryogenesis assays (e.g., fluorescence imaging of retinal layers) with organoid models. Use spatial transcriptomics to map compound distribution and correlate with gene expression changes (e.g., in VEGF signaling). Cross-validate findings in ex vivo murine retinal explants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.